5-Bromo-2-chloro-N-isopropylbenzamide
Overview
Description
5-Bromo-2-chloro-N-isopropylbenzamide: is an organic compound with the molecular formula C10H11BrClNO . It is a derivative of benzamide, where the benzene ring is substituted with bromine and chlorine atoms at the 5th and 2nd positions, respectively, and an isopropyl group is attached to the nitrogen atom of the amide group .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Isopropyl 5-bromo-2-chlorobenzamide are currently unknown
Pharmacokinetics
The compound is predicted to have high gi absorption and is likely bbb permeant . It is also predicted to be a CYP1A2, CYP2C9, and CYP2D6 inhibitor . These properties could impact the compound’s bioavailability and pharmacokinetic profile.
Biochemical Analysis
Biochemical Properties
Isopropyl 5-bromo-2-chlorobenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of metabolic reactions . The nature of these interactions is primarily through binding to the active sites of the enzymes, thereby preventing substrate access and subsequent catalysis.
Cellular Effects
Isopropyl 5-bromo-2-chlorobenzamide has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of Isopropyl 5-bromo-2-chlorobenzamide involves its binding interactions with biomolecules. The compound exerts its effects by binding to the active sites of enzymes, leading to enzyme inhibition. This inhibition can result in the accumulation of substrates and a decrease in the production of metabolic products . Furthermore, Isopropyl 5-bromo-2-chlorobenzamide can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isopropyl 5-bromo-2-chlorobenzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Isopropyl 5-bromo-2-chlorobenzamide is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with sustained inhibition of metabolic enzymes and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of Isopropyl 5-bromo-2-chlorobenzamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, Isopropyl 5-bromo-2-chlorobenzamide can lead to adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
Isopropyl 5-bromo-2-chlorobenzamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics . The compound can affect metabolic flux by inhibiting these enzymes, leading to changes in the levels of metabolites. Additionally, Isopropyl 5-bromo-2-chlorobenzamide can influence the activity of cofactors involved in metabolic reactions.
Transport and Distribution
The transport and distribution of Isopropyl 5-bromo-2-chlorobenzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, Isopropyl 5-bromo-2-chlorobenzamide can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments.
Subcellular Localization
Isopropyl 5-bromo-2-chlorobenzamide exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s activity and function can be influenced by its localization within the cell, as it may interact with different biomolecules in various subcellular environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-N-isopropylbenzamide typically involves the following steps:
Bromination and Chlorination: The starting material, benzamide, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 5th and 2nd positions of the benzene ring, respectively.
Amidation: The resulting 5-bromo-2-chlorobenzoyl chloride is then reacted with isopropylamine to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and chlorination reactions followed by amidation under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents like dichloromethane and catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the benzene ring.
Amidation Reactions: The amide group can participate in various reactions, including hydrolysis and condensation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used under basic conditions to facilitate substitution reactions.
Amidation: Reagents like isopropylamine and catalysts are used under controlled temperatures and solvent conditions.
Major Products:
Substitution Reactions: Products may include derivatives where the halogen atoms are replaced by other nucleophiles.
Amidation Reactions: Products include various substituted amides depending on the reactants used.
Scientific Research Applications
Chemistry:
Biology and Medicine:
- Potential applications in medicinal chemistry for the development of pharmaceutical compounds due to its structural features .
Industry:
Comparison with Similar Compounds
5-Bromo-2-chloro-N-propylbenzamide: Similar structure with a propyl group instead of an isopropyl group.
5-Bromo-2-fluoro-N-isopropylbenzamide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness:
Properties
IUPAC Name |
5-bromo-2-chloro-N-propan-2-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQZPGFQOYCJGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406567 | |
Record name | ISOPROPYL 5-BROMO-2-CHLOROBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849898-48-2 | |
Record name | ISOPROPYL 5-BROMO-2-CHLOROBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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